Antibacterial Growth Inhibition: S-Octylthio Derivative Outperforms Disulfiram Against Gram-Positive Pathogens
In a head-to-head study of sixteen disulfiram-derived disulfides, the S-octylthio derivative (the disulfide analog of OMTS) demonstrated superior growth inhibition against Gram-positive bacteria compared to the parent compound disulfiram. Derivatives possessing hydrocarbon chains of seven and eight carbons exhibited antibacterial activity against Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria spp., whereas shorter-chain analogs showed no detectable activity [1]. The investigation concluded that the S-octylthio derivative is a more effective growth inhibitor of Gram-positive bacteria than disulfiram [1]. Additionally, subsequent pharmacological evaluation revealed that both disulfiram and its S-octyl derivative are capable of sensitizing methicillin-resistant Staphylococcus aureus (MRSA) to the bactericidal effects of fosfomycin, and structure-activity analyses confirmed that analogs conferring optimal anti-MRSA activity contained S-octyl disulfides [2].
| Evidence Dimension | Gram-positive antibacterial activity (qualitative growth inhibition) and MRSA sensitization |
|---|---|
| Target Compound Data | S-octylthio derivative: active against Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria spp.; sensitizes MRSA to fosfomycin |
| Comparator Or Baseline | Disulfiram: less effective growth inhibitor; shorter-chain analogs (C1–C6): no detectable activity |
| Quantified Difference | S-octylthio derivative = more effective growth inhibitor than disulfiram; C7–C8 chains required for activity vs. C1–C6 inactive |
| Conditions | In vitro antibacterial susceptibility testing against Gram-positive panel; MRSA fosfomycin sensitization assays |
Why This Matters
Procurement of OMTS, rather than disulfiram or shorter-chain methanesulfonothioates, is essential for antibacterial discovery programs targeting Gram-positive pathogens, as the C8 chain is a structural prerequisite for activity.
- [1] Sheppard JG, Frazier KR, Saralkar P, Hossain MF, Geldenhuys WJ, Long TE. Disulfiram-based disulfides as narrow-spectrum antibacterial agents. Bioorg Med Chem Lett. 2018;28(8):1298-1302. DOI: 10.1016/j.bmcl.2018.03.023 View Source
- [2] Frazier KR, Sheppard JG, Saralkar P, Hossain MF, Geldenhuys WJ, Long TE. Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance. J Antibiot. 2022;75(1):16-28. DOI: 10.1038/s41429-021-00480-7 View Source
